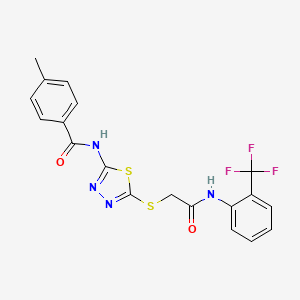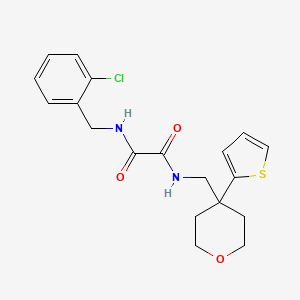![molecular formula C14H22N2 B2596838 {2-[(2-甲基哌啶-1-基)甲基]苯基}甲胺 CAS No. 140837-26-9](/img/structure/B2596838.png)
{2-[(2-甲基哌啶-1-基)甲基]苯基}甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine”, also known as MPMP, is an organic compound. It has a molecular formula of C14H22N2 and a molecular weight of 218.344 .
Molecular Structure Analysis
The InChI code for a similar compound is 1S/C14H22N2O2S.ClH/c1-12-6-8-16 (9-7-12)19 (17,18)11-14-5-3-2-4-13 (14)10-15;/h2-5,12H,6-11,15H2,1H3;1H . This provides a detailed description of the molecular structure.作用机制
{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine works by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and pleasure. By increasing their release, {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine can produce feelings of euphoria and increased energy. {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine also works by blocking the reuptake of these neurotransmitters, allowing them to remain in the synapse for longer periods, which enhances their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine are similar to other amphetamines. {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine can increase heart rate, blood pressure, and body temperature. It can also cause insomnia, anxiety, and paranoia. Long-term use of {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine can lead to addiction, tolerance, and withdrawal symptoms.
实验室实验的优点和局限性
{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be readily obtained. {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine is also highly potent, which makes it useful for studying the effects of amphetamines on the brain. However, there are also limitations to using {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine in laboratory experiments. It can be difficult to control the dosage and purity of {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine, which can lead to inconsistent results. Additionally, the side effects of {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine can make it challenging to use in animal studies.
未来方向
For research on {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine include developing new addiction treatments, new drugs that target the dopamine and norepinephrine systems, and using {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine to study the effects of amphetamines on the brain.
合成方法
The synthesis of {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine involves the reaction of 2-methylpiperidine with benzyl chloride in the presence of a base. The resulting product is then reduced with lithium aluminum hydride to yield {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine. The synthesis of {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
蛋白质组学研究
1-{2-[(2-MP)M]PM} 用于蛋白质组学研究。蛋白质组学旨在了解生物系统中蛋白质的结构、功能和相互作用。研究人员使用这种化合物来研究蛋白质表达、翻译后修饰和蛋白质-蛋白质相互作用。 它在促进我们对细胞过程和疾病机制的了解方面起着至关重要的作用 .
量子技术
值此国际量子科学与技术年之际,值得注意的是,1-{2-[(2-MP)M]PM} 有助于量子技术的开发。量子力学及其概率行为和纠缠是量子计算、量子状态传感器和时间同步协议的基础。 欧洲核子研究组织 (CERN) 的研究人员,包括量子技术倡议 (QTI),正在探索如何控制单个量子系统(如单个原子或离子)以用于强大的应用 .
表面活性剂增强修复
在环境科学中,表面活性剂在土壤修复中起着至关重要的作用。由于其疏水性,1-{2-[(2-MP)M]PM} 可以增强土壤中疏水性有机污染物 (HOC) 的溶解度。 通过提高 HOC 的迁移率和生物利用度,表面活性剂增强修复技术在清理污染场地方面变得更加有效 .
安全和危害
属性
IUPAC Name |
[2-[(2-methylpiperidin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-6-4-5-9-16(12)11-14-8-3-2-7-13(14)10-15/h2-3,7-8,12H,4-6,9-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFKVHRDFQMOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=CC=C2CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)
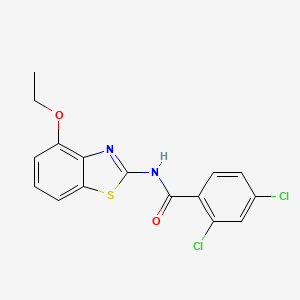
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596764.png)
![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2596766.png)
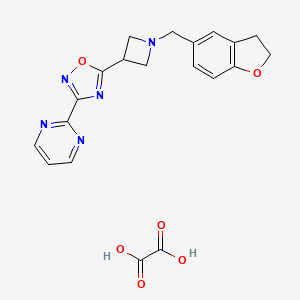
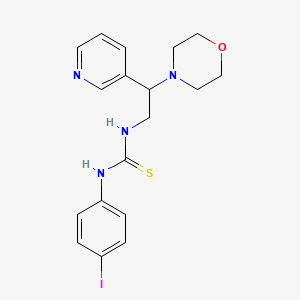
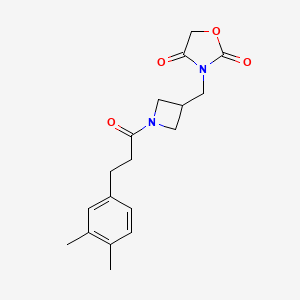

![2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2596772.png)
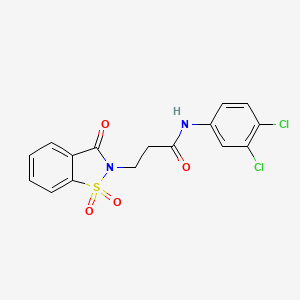
![4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2596775.png)
